2-Fluoro-4-iodo-3-picoline
Overview
Description
2-Fluoro-4-iodo-3-picoline is a chemical compound with the molecular formula C6H5FIN. It is a derivative of picoline, a methylpyridine, and features both fluorine and iodine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-picoline typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the fluorination of 3-methylpyridine followed by iodination. The reaction conditions often require the use of specific reagents such as Selectfluor for fluorination and iodine or iodinating agents for the subsequent iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodo-3-picoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
2-Fluoro-4-iodo-3-picoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique reactivity and functional group compatibility
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-3-picoline involves its interaction with specific molecular targets. The fluorine and iodine substituents influence the electronic properties of the pyridine ring, affecting its binding affinity and reactivity. In biochemical applications, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
- 2-Fluoro-4-iodo-5-picoline
- 2-Fluoro-4-iodo-3-methylpyridine
- 2,5-Difluoro-4-iodopyridine
Comparison: 2-Fluoro-4-iodo-3-picoline is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
Record name | 2-Fluoro-4-iodo-3-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-80-1 | |
Record name | 2-Fluoro-4-iodo-3-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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